molecular formula C8H5Cl2NO3S B13160256 (5-Chloro-1,3-benzoxazol-2-yl)methanesulfonyl chloride

(5-Chloro-1,3-benzoxazol-2-yl)methanesulfonyl chloride

Cat. No.: B13160256
M. Wt: 266.10 g/mol
InChI Key: QVCBRPOOJFCPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-1,3-benzoxazol-2-yl)methanesulfonyl chloride is an organic compound with the molecular formula C8H5Cl2NO3S. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1,3-benzoxazol-2-yl)methanesulfonyl chloride typically involves the reaction of 5-chloro-1,3-benzoxazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to moderate heat.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1,3-benzoxazol-2-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.

    Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form the corresponding sulfonic acid and 5-chloro-1,3-benzoxazole.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Amines: For the formation of sulfonamides.

    Alcohols: For the formation of sulfonates.

    Thiols: For the formation of sulfonothioates.

    Bases: Such as pyridine or triethylamine to neutralize acids formed during reactions.

Major Products

The major products formed from these reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development.

Scientific Research Applications

(5-Chloro-1,3-benzoxazol-2-yl)methanesulfonyl chloride has several scientific research applications:

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-1,3-benzoxazol-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various sulfonyl derivatives. This reactivity is exploited in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(1,3-benzoxazol-2-yl)phenol
  • 3-(5-Chloro-1,3-benzoxazol-2-yl)phenylamine
  • 4-Chloro-3-(5-Chloro-1,3-benzoxazol-2-yl)aniline

Uniqueness

(5-Chloro-1,3-benzoxazol-2-yl)methanesulfonyl chloride is unique due to its specific reactivity profile, which allows for the selective introduction of the methanesulfonyl group into various substrates. This makes it a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds.

Properties

Molecular Formula

C8H5Cl2NO3S

Molecular Weight

266.10 g/mol

IUPAC Name

(5-chloro-1,3-benzoxazol-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C8H5Cl2NO3S/c9-5-1-2-7-6(3-5)11-8(14-7)4-15(10,12)13/h1-3H,4H2

InChI Key

QVCBRPOOJFCPFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.